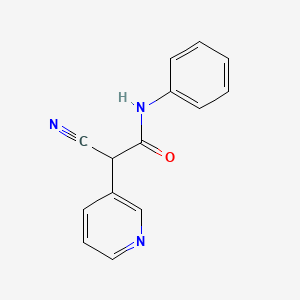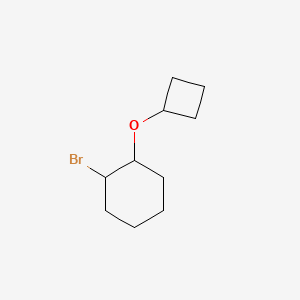
2-(3-Chloro-4-fluorophenyl)-2-methylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-fluorophenyl)-2-methylpropanal is an organic compound that features both chlorine and fluorine substituents on a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)-2-methylpropanal typically involves the introduction of the 3-chloro-4-fluorophenyl group onto a suitable aldehyde precursor. One common method involves the reaction of 3-chloro-4-fluorobenzaldehyde with a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
化学反应分析
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid.
Reduction: 2-(3-Chloro-4-fluorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Chloro-4-fluorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2-methylpropanal depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
相似化合物的比较
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Exhibits antibacterial activity.
Fluorinated Pyridines: Used in the synthesis of herbicides and insecticides.
Uniqueness
2-(3-Chloro-4-fluorophenyl)-2-methylpropanal is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H10ClFO |
|---|---|
分子量 |
200.64 g/mol |
IUPAC 名称 |
2-(3-chloro-4-fluorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10ClFO/c1-10(2,6-13)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3 |
InChI 键 |
GSTQUVPCNUZZFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=O)C1=CC(=C(C=C1)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



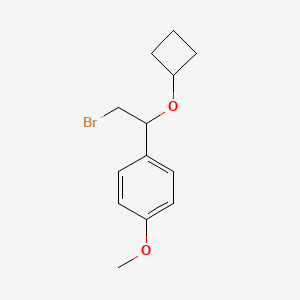
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
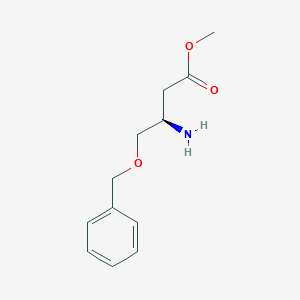
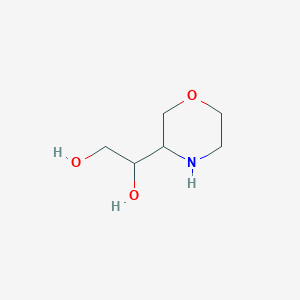

![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)


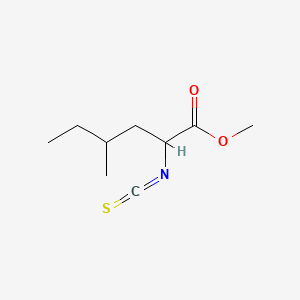
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
